molecular formula C46H66NOPS B13643562 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13643562
M. Wt: 712.1 g/mol
InChI Key: NBLPNIUTIYZUEN-HSIQLIJCSA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphanyl, and tetramethyl-tetrahydronaphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. The starting materials typically include 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine and di(adamantan-1-yl)phosphanyl phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous materials. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in catalysis, particularly in asymmetric synthesis. Its unique structure allows for selective binding and activation of substrates, leading to high enantioselectivity in various reactions .

Biology

In biological research, the compound can be used to study protein-ligand interactions and enzyme mechanisms. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicine, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C46H66NOPS

Molecular Weight

712.1 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C46H66NOPS/c1-42(2,3)50(48)47(8)41(36-13-14-38-39(23-36)44(6,7)16-15-43(38,4)5)37-11-9-10-12-40(37)49(45-24-30-17-31(25-45)19-32(18-30)26-45)46-27-33-20-34(28-46)22-35(21-33)29-46/h9-14,23,30-35,41H,15-22,24-29H2,1-8H3/t30?,31?,32?,33?,34?,35?,41-,45?,46?,49?,50?/m0/s1

InChI Key

NBLPNIUTIYZUEN-HSIQLIJCSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)N(C)S(=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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